1-Piperazinamine, 4-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(2-(dimethylamino)ethoxy)-3-ethoxyphenyl)methylene)-, dihydrochloride, hydrate
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Overview
Description
1-Piperazinamine, 4-(8-chloro-10,11-dihydrodibenzo(b,f)thiepin-10-yl)-N-((4-(2-(dimethylamino)ethoxy)-3-ethoxyphenyl)methylene)-, dihydrochloride, hydrate is a complex organic compound. It is characterized by its unique structure, which includes a piperazine ring, a dibenzothiepin moiety, and various functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the piperazine ring, the introduction of the dibenzothiepin moiety, and the addition of various functional groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods to those used in laboratory settings. industrial processes often require optimization for efficiency, yield, and cost-effectiveness. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions may vary depending on the desired transformation but often include specific temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a component in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Piperazinamine derivatives: Compounds with similar piperazine structures.
Dibenzothiepin derivatives: Compounds with similar dibenzothiepin moieties.
Phenylmethylene derivatives: Compounds with similar phenylmethylene groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. This uniqueness may confer specific biological or chemical properties that distinguish it from other similar compounds.
Properties
CAS No. |
86759-10-6 |
---|---|
Molecular Formula |
C31H39Cl3N4O2S |
Molecular Weight |
638.1 g/mol |
IUPAC Name |
2-[4-[(E)-[4-(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]iminomethyl]-2-ethoxyphenoxy]-N,N-dimethylethanamine;dihydrochloride |
InChI |
InChI=1S/C31H37ClN4O2S.2ClH/c1-4-37-29-19-23(9-11-28(29)38-18-17-34(2)3)22-33-36-15-13-35(14-16-36)27-20-24-7-5-6-8-30(24)39-31-12-10-25(32)21-26(27)31;;/h5-12,19,21-22,27H,4,13-18,20H2,1-3H3;2*1H/b33-22+;; |
InChI Key |
KXCDKHTVQRLEQW-NOOWTVGFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2CCN(CC2)C3CC4=CC=CC=C4SC5=C3C=C(C=C5)Cl)OCCN(C)C.Cl.Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2CCN(CC2)C3CC4=CC=CC=C4SC5=C3C=C(C=C5)Cl)OCCN(C)C.Cl.Cl |
Origin of Product |
United States |
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